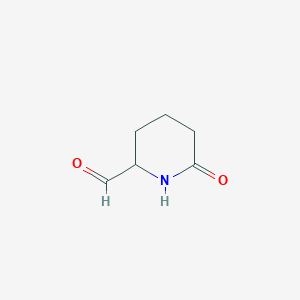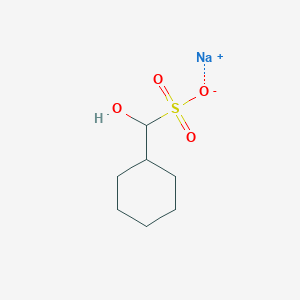
beta-Styrenesulfonic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Styrenesulfonic Acid Sodium Salt is a highly reactive vinyl monomer containing a hydrophilic sulfonate group. It is known for its low toxicity and high thermal stability, making it a valuable compound in various industrial applications. This compound is widely used to improve the dyeability of acrylic and polyester fibers, and it also finds applications in water treatment, photography, and paper manufacturing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
beta-Styrenesulfonic Acid Sodium Salt can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Styrene is reacted with sulfur trioxide or chlorosulfonic acid to form styrene sulfonic acid.
Neutralization: The resulting styrene sulfonic acid is then neutralized with sodium hydroxide to produce sodium styrenesulfonate.
Industrial Production Methods
In industrial settings, sodium styrenesulfonate is produced using a continuous process that ensures high purity and consistent quality. The process involves the controlled addition of sulfur trioxide to styrene, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain a white crystalline solid .
Analyse Chemischer Reaktionen
Types of Reactions
beta-Styrenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as ammonium persulfate and cross-linkers like N,N’-methylenebisacrylamide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
beta-Styrenesulfonic Acid Sodium Salt has a wide range of scientific research applications, including:
Wirkmechanismus
beta-Styrenesulfonic Acid Sodium Salt exerts its effects through its sulfonate group, which imparts hydrophilicity and reactivity to the compound. In biological systems, it can bind to various ions and molecules, facilitating their removal or modification. For example, in the treatment of hyperkalemia, sodium styrenesulfonate exchanges sodium ions for potassium ions in the gastrointestinal tract, leading to the excretion of excess potassium .
Vergleich Mit ähnlichen Verbindungen
beta-Styrenesulfonic Acid Sodium Salt is unique due to its high reactivity and thermal stability. Similar compounds include:
Sodium 4-vinylbenzenesulfonate: Similar in structure and reactivity, used in similar applications.
Polystyrene Sulfonate: A polymer form of sodium styrenesulfonate, used in ion exchange membranes and drug delivery systems.
Sodium p-styrenesulfonate: Another variant with similar properties and applications.
Eigenschaften
Molekularformel |
C8H7NaO3S |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
sodium;2-phenylethenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B8777821.png)
